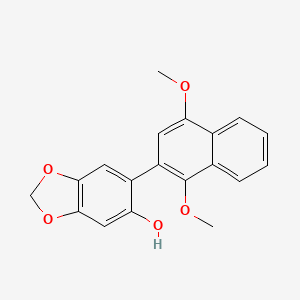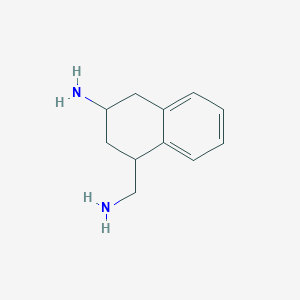![molecular formula C17H15NO2S B14262109 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- CAS No. 153633-35-3](/img/structure/B14262109.png)
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is a compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring This compound is notable for its unique structural features, which include a sulfonyl group attached to a phenyl ring and a methylphenyl group
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- typically involves the Paal-Knorr pyrrole synthesis method. This method includes the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride. The reaction is carried out under mild conditions in water, yielding N-substituted pyrroles in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents and conditions for these reactions include the use of strong oxidizing or reducing agents, catalytic amounts of transition metals, and specific solvents to facilitate the reactions. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group and the phenyl rings play crucial roles in its binding affinity and specificity towards target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(4-methylphenyl)-: Shares a similar core structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-:
1-(4-Methylphenyl)-1H-pyrrole: Another related compound with variations in its substituent groups, leading to distinct properties and uses.
The uniqueness of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
153633-35-3 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-phenylpyrrole |
InChI |
InChI=1S/C17H15NO2S/c1-14-7-9-17(10-8-14)21(19,20)18-12-11-16(13-18)15-5-3-2-4-6-15/h2-13H,1H3 |
Clé InChI |
UNGZBZIOUPVYRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


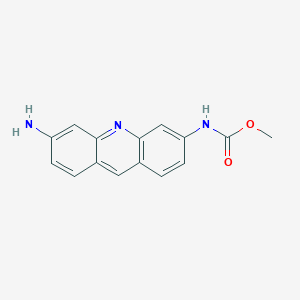
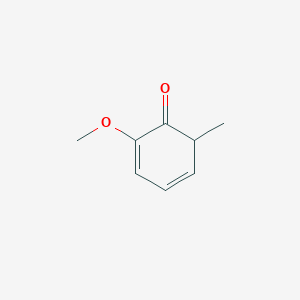


![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
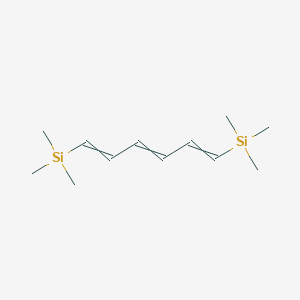
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
